molecular formula C7H15ClN2 B1362680 1-(2-Chloroethyl)-4-methylpiperazine CAS No. 39123-20-1

1-(2-Chloroethyl)-4-methylpiperazine

Cat. No. B1362680
CAS RN: 39123-20-1
M. Wt: 162.66 g/mol
InChI Key: FHDYRFNCTJFNQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 2-chloroethyl groups. For example, the synthesis of 1-(2-Chloroethyl)piperidine involves the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-anilines or 4-chloro-5H-1,2,3-dithiazol-5-one with DABCO in hot PhCl at 131 °C . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization and Synthesis Methods : 1-Amino-4-methylpiperazine, closely related to 1-(2-Chloroethyl)-4-methylpiperazine, is significant as an intermediate in the synthesis of medicinal drugs. It has been synthesized through the cyclization of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine, providing insights into efficient methods for its isolation and analysis (Kushakova et al., 2004).

  • Structural and Molecular Analysis : The study of crystal structures like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole provides insights into the conformation and molecular arrangements of compounds related to 1-(2-Chloroethyl)-4-methylpiperazine, contributing to the understanding of its chemical behavior and properties (Ozbey et al., 2001).

Pharmaceutical and Medicinal Research

  • Compound Synthesis for Anticancer Activity : 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound related to 1-(2-Chloroethyl)-4-methylpiperazine, has been studied for its in vivo and in vitro anticancer activity, highlighting the potential of related compounds in cancer treatment research (Jiang et al., 2007).

Material Science and Engineering

  • Hydrogen-bonding Organic Salts : Research into multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids provides an understanding of the structural and supramolecular architectures of related compounds. This research can contribute to the development of new materials with specific properties (Yu et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloroethyl)-4-methylpiperazine is DNA, specifically the guanine bases . This compound belongs to the group of alkylating agents, which are commonly used in chemotherapy .

Mode of Action

1-(2-Chloroethyl)-4-methylpiperazine interacts with its target by attaching alkyl groups to the DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, thereby preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription . Lastly, it induces mispairing of the nucleotides leading to mutations .

Biochemical Pathways

The compound affects the DNA replication pathway, leading to the inhibition of cell division . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Related compounds like mechlorethamine have been found to have a biological half-life of less than 1 minute , suggesting rapid metabolism and excretion

Result of Action

The result of the action of 1-(2-Chloroethyl)-4-methylpiperazine is the inhibition of cell division, leading to cell death . This makes it effective against rapidly dividing cells, such as those found in tumors .

Action Environment

The action, efficacy, and stability of 1-(2-Chloroethyl)-4-methylpiperazine can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the pH, temperature, and other physical and chemical properties of the environment

properties

IUPAC Name

1-(2-chloroethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDYRFNCTJFNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-4-methylpiperazine

Synthesis routes and methods

Procedure details

The N′-methyl-N-2-chloroethylpiperazine dihydrochloride (10.0 g, 45.4 mmol) was added slowly to a mixture of 50% aqueous potassium carbonate (200 mL) and ether (200 mL) and the mixture was stirred for 30 min., layers were separated, aqueous layer extracted with ether ( 2×200 mL). Combined organic extracts were dried on anhydrous sodium sulfate and concentrated to give N′-methyl-N-2-chloroethylpiperazine (6.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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